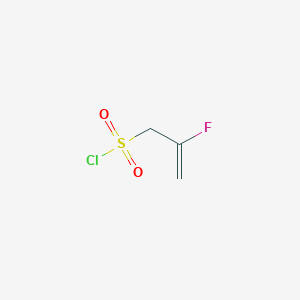
2-Fluoroprop-2-ene-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoroprop-2-ene-1-sulfonyl chloride is a chemical compound with the molecular formula C3H4ClFO2S. It is characterized by the presence of a fluorine atom, a sulfonyl chloride group, and an alkene moiety.
作用機序
Target of Action
Sulfonyl fluorides, a group to which this compound belongs, are known to interact with various proteins and amino acids .
Mode of Action
2-Fluoroprop-2-ene-1-sulfonyl chloride, like other sulfonyl fluorides, is likely to interact with its targets through a nucleophilic substitution mechanism . The fluoride ion is displaced by a nucleophile, often a protein or amino acid in a biological context. This results in the formation of a covalent bond between the sulfonyl group and the nucleophile .
Biochemical Pathways
Sulfonyl fluorides are known to interact with various proteins and can potentially affect multiple biochemical pathways depending on the specific targets they interact with .
Result of Action
Given its potential to form covalent bonds with proteins, it could potentially modulate protein function and thus influence cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the rate of nucleophilic substitution reactions can be influenced by the pH of the environment .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoroprop-2-ene-1-sulfonyl chloride typically involves the reaction of 2-fluoropropene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows: [ \text{C3H5F} + \text{ClSO3H} \rightarrow \text{C3H4ClFO2S} + \text{H2O} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions: 2-Fluoroprop-2-ene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonothioates, respectively.
Addition Reactions: The alkene moiety can participate in addition reactions with electrophiles, such as halogens and hydrogen halides, resulting in the formation of halogenated derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Electrophiles: Halogens, hydrogen halides
Solvents: Dichloromethane, acetonitrile
Catalysts: Lewis acids, bases
Major Products Formed:
Sulfonamides: Formed by the reaction with amines
Sulfonates: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Halogenated Derivatives: Formed by the addition of halogens or hydrogen halides.
科学的研究の応用
2-Fluoroprop-2-ene-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: Investigated for its potential use in drug discovery and development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
類似化合物との比較
2-Chloroprop-2-ene-1-sulfonyl chloride: Similar in structure but with a chlorine atom instead of a fluorine atom.
2-Bromoprop-2-ene-1-sulfonyl chloride: Similar in structure but with a bromine atom instead of a fluorine atom.
2-Iodoprop-2-ene-1-sulfonyl chloride: Similar in structure but with an iodine atom instead of a fluorine atom.
Uniqueness: 2-Fluoroprop-2-ene-1-sulfonyl chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .
特性
IUPAC Name |
2-fluoroprop-2-ene-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClFO2S/c1-3(5)2-8(4,6)7/h1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRDUXASBPZNMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CS(=O)(=O)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClFO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 4-{[(2-fluorophenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate](/img/structure/B2776625.png)

![3-chloro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2776631.png)
![3-({[1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B2776632.png)
![4-[butyl(methyl)sulfamoyl]-N-[(2Z)-3-ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2776633.png)



![N-(2-(1H-indol-1-yl)ethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2776640.png)


![3-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2776643.png)
![(Z)-methyl 2-(6-methyl-2-((4-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2776645.png)

